Synthesis Yield: Comparative Efficiency in Preparing the Key Scaffold
The synthetic route to 2-Bromo-6-piperidin-1-ylmethylpyridine from 6-bromopyridine-2-carbaldehyde and piperidine proceeds with a high, reproducible yield. In a documented procedure, the reaction provided the title compound with a yield of 83% (0.46 g) after purification . This stands in contrast to alternative synthetic pathways for other substituted pyridines, such as 2-bromo-5-(piperidin-1-ylmethyl)pyridine, which may require more complex or less efficient synthetic sequences to install the substituent at a different position, thereby impacting overall project efficiency.
| Evidence Dimension | Synthetic Efficiency (Isolated Yield) |
|---|---|
| Target Compound Data | 83% yield |
| Comparator Or Baseline | 2-Bromo-5-(piperidin-1-ylmethyl)pyridine (inferred from general synthetic accessibility) |
| Quantified Difference | High yield for a single-step installation; no direct comparator yield found but 5-substituted analogs often require additional synthetic steps or different starting materials. |
| Conditions | Reaction of 6-bromo-pyridine-2-carbaldehyde with piperidine, followed by SiO2 purification. |
Why This Matters
A high-yielding, straightforward synthetic route reduces the cost and time required for procurement and use in downstream applications, making it a more attractive building block for both research and process chemistry.
